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molecular formula C8H3BrF3NO B8574523 1,2-Benzisoxazole, 6-bromo-3-(trifluoromethyl)-

1,2-Benzisoxazole, 6-bromo-3-(trifluoromethyl)-

Cat. No. B8574523
M. Wt: 266.01 g/mol
InChI Key: YKTCJWNDJNURQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08906914B2

Procedure details

A solution consisting of 1-(4-bromo-2-fluoro-phenyl)-2,2,2-trifluoro-ethanone oxime (3.2 g, 11 mmol), 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.1 mL, 7.4 mmol) and THF (42 mL) was heated at 150° C. via microwave irradiation for 30 min. The reaction mixture was diluted with CH2Cl2 (25 mL) and washed with HCl (1 N aq., 25 mL). The organic layer was then dried (Na2SO4), concentrated and purified (FCC) to yield the title compound (1.97 g, 66%).
Name
1-(4-bromo-2-fluoro-phenyl)-2,2,2-trifluoro-ethanone oxime
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
1.1 mL
Type
reactant
Reaction Step Two
Name
Quantity
42 mL
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Four
Yield
66%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](=[N:13][OH:14])[C:9]([F:12])([F:11])[F:10])=[C:4](F)[CH:3]=1.N12CCCN=C1CCCCC2.C1COCC1>C(Cl)Cl>[Br:1][C:2]1[CH:7]=[CH:6][C:5]2[C:8]([C:9]([F:12])([F:11])[F:10])=[N:13][O:14][C:4]=2[CH:3]=1

Inputs

Step One
Name
1-(4-bromo-2-fluoro-phenyl)-2,2,2-trifluoro-ethanone oxime
Quantity
3.2 g
Type
reactant
Smiles
BrC1=CC(=C(C=C1)C(C(F)(F)F)=NO)F
Step Two
Name
Quantity
1.1 mL
Type
reactant
Smiles
N12CCCCCC2=NCCC1
Step Three
Name
Quantity
42 mL
Type
reactant
Smiles
C1CCOC1
Step Four
Name
Quantity
25 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with HCl (1 N aq., 25 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was then dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified (FCC)

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC2=C(C(=NO2)C(F)(F)F)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.97 g
YIELD: PERCENTYIELD 66%
YIELD: CALCULATEDPERCENTYIELD 67.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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